3,4-Dihydronaphthalene-2-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century with the discovery of Prontosil, the first commercially available antibacterial agent. nih.govslideshare.net This breakthrough, which earned Gerhard Domagk a Nobel Prize, was rooted in the German dye industry. nih.gov It was soon discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. slideshare.net This discovery unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. nih.gov
The initial "sulfa craze" solidified the sulfonamide moiety as a cornerstone of medicinal chemistry. scispace.com These early antibacterial sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. slideshare.netnih.gov This mechanism effectively halts bacterial growth and replication. slideshare.net
The versatility of the sulfonamide group (-SO₂NH₂) soon became apparent, with researchers developing derivatives exhibiting a wide array of pharmacological activities beyond their antibacterial origins. scispace.comekb.eg This expansion led to the development of diuretics, hypoglycemic agents, anti-inflammatory drugs, and even antiviral and anticancer therapies. ekb.egscirp.org Today, sulfonamides are integral to a multitude of clinically approved drugs, demonstrating the enduring legacy of this "magic" functional group. scispace.com
The Significance of Naphthalene (B1677914) and Dihydronaphthalene Cores as Privileged Scaffolds in Bioactive Molecules
The naphthalene ring system, consisting of two fused benzene (B151609) rings, and its partially saturated analogue, dihydronaphthalene, are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their frequent appearance in a diverse range of biologically active compounds, including numerous FDA-approved drugs. rsc.org The rigid, lipophilic nature of the naphthalene core provides an excellent framework for the spatial orientation of functional groups, facilitating interactions with biological targets.
The dihydronaphthalene core, as present in 3,4-dihydronaphthalene-2-sulfonamide, offers a unique blend of aromaticity and conformational flexibility. This can be advantageous for optimizing binding to enzyme active sites or receptors. Research has shown that the dihydronaphthalene scaffold is a key component in molecules designed as inhibitors of tubulin polymerization, a strategy employed in cancer chemotherapy. rsc.org Furthermore, the synthesis of various substituted dihydronaphthalene derivatives has been explored for their potential as cytotoxic agents against human cancer cell lines. nih.govnih.gov The inherent bioactivity of this scaffold makes it a highly attractive starting point for the design of new therapeutic agents.
Contemporary Research Trajectories for this compound and its Derivatized Analogues
Given the historical success of sulfonamides and the privileged nature of the dihydronaphthalene core, contemporary research into this compound and its derivatives is focused on several promising therapeutic avenues. The primary areas of investigation include the development of novel anticancer and antimicrobial agents.
The synthesis of derivatives often begins with precursors like 6-methoxy-1-tetralone (B92454), which can be chemically modified to introduce the sulfonamide group and other functionalities. nih.govacs.org Research into analogous dihydronaphthalene structures has demonstrated potent cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma. nih.gov For instance, a series of novel dihydronaphthalene derivatives have shown significant growth inhibition, with some compounds exhibiting IC₅₀ values in the low micromolar range, surpassing the potency of reference drugs like Staurosporine in certain cases. nih.gov
The exploration of these compounds as anticancer agents is multifaceted. Some dihydronaphthalene analogues have been investigated as vascular disrupting agents (VDAs), which selectively target and destroy tumor blood vessels. rsc.org Others are designed as inhibitors of crucial cellular enzymes. The sulfonamide moiety itself is known to inhibit enzymes like carbonic anhydrases, which are overexpressed in some tumors and contribute to their survival and proliferation. nih.govnih.gov
In the realm of antimicrobial research, the focus lies on combating drug-resistant pathogens. The sulfonamide group's established antibacterial mechanism provides a strong foundation for this work. nih.gov Moreover, dihydronaphthalene-based compounds are being investigated as inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance in bacteria like Staphylococcus aureus. scispace.com By inhibiting these pumps, it may be possible to restore the efficacy of existing antibiotics.
The general synthetic approach to novel derivatives of this compound involves the reaction of a dihydronaphthalene precursor with a sulfonating agent, followed by amidation or reaction with various amines to generate a library of analogues with diverse substitutions. These derivatives are then screened for their biological activity.
Detailed Research Findings: Cytotoxicity of Dihydronaphthalene Derivatives
A study on a series of newly synthesized dihydronaphthalene derivatives revealed significant cytotoxic potential against the MCF-7 human breast adenocarcinoma cell line. The findings from this research provide a strong rationale for the continued investigation of the this compound scaffold in oncology. Below are interactive data tables summarizing the characterization and biological activity of some of these promising compounds.
Table 1: Characterization Data of Selected Dihydronaphthalene Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| 3a | C₁₈H₁₇BrN₄S | 417.33 | 192 |
| 4c | C₂₆H₂₃N₃O₃S | 473.55 | 220 |
| 5a | C₂₄H₁₈BrN₅O₂S | 520.40 | 230 |
| 10 | C₂₄H₁₈BrN₅O₂S | 518.41 | 240 |
| 3d | C₁₈H₂₀N₄OS | 356.45 | 185 |
Data synthesized from a study on novel dihydronaphthalene derivatives. nih.gov
Table 2: In Vitro Cytotoxic Activity of Dihydronaphthalene Derivatives against MCF-7 Cells
| Compound ID | IC₅₀ (µM) ± SD |
|---|---|
| 5a | 0.93 ± 0.02 |
| 5d | 1.76 ± 0.04 |
| 5e | 2.36 ± 0.06 |
| 10 | 2.83 ± 0.07 |
| 3d | 3.73 ± 0.09 |
| Staurosporine (Reference) | 6.08 ± 0.15 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. nih.gov
These findings underscore the potential of the dihydronaphthalene scaffold, and by extension, this compound and its derivatives, as a source of potent new anticancer agents. The significantly lower IC₅₀ values of the test compounds compared to the reference drug, Staurosporine, highlight the promise of this chemical class. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNARYJMYPMJFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 3,4-Dihydronaphthalene-2-sulfonamide Core Structure
The formation of the this compound scaffold can be achieved through several strategic approaches, including direct functionalization of a pre-existing dihydronaphthalene core, and cyclization or annulation reactions to build the bicyclic system.
Direct Sulfonamidation Reactions of Dihydronaphthalene Precursors
Direct sulfonamidation of 3,4-dihydronaphthalene is a primary strategy for the synthesis of the title compound. This typically involves the preparation of a key intermediate, 3,4-dihydronaphthalene-2-sulfonyl chloride, which can then be reacted with ammonia (B1221849) or primary/secondary amines to furnish the desired sulfonamide.
The synthesis of the sulfonyl chloride can be accomplished through the sulfonation of 3,4-dihydronaphthalene to yield the corresponding sulfonic acid, followed by chlorination. The sulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction, often carried out using fuming sulfuric acid or chlorosulfonic acid. pageplace.de For instance, the sulfonation of naphthalene (B1677914) at high temperatures favors the formation of the thermodynamically more stable naphthalene-2-sulfonic acid. researchgate.netchemicalbook.com A similar regioselectivity can be anticipated for 3,4-dihydronaphthalene.
Once the sulfonic acid is obtained, it can be converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ekb.egreddit.com An alternative one-step approach involves the direct chlorosulfonation of 3,4-dihydronaphthalene with an excess of chlorosulfonic acid. pageplace.de
The resulting 3,4-dihydronaphthalene-2-sulfonyl chloride is a versatile intermediate that readily reacts with a wide range of amines to produce the corresponding sulfonamides. ekb.eg The reaction of the sulfonyl chloride with ammonia will yield the parent this compound.
A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has also been reported, which proceeds via a copper-catalyzed conversion of the aromatic acid to a sulfonyl chloride, followed by amination. nih.gov This methodology could potentially be adapted for the synthesis of this compound from a suitable carboxylic acid precursor.
| Starting Material | Reagents | Intermediate | Product | Reference(s) |
| 3,4-Dihydronaphthalene | 1. H₂SO₄/SO₃ 2. SOCl₂ or PCl₅ | 3,4-Dihydronaphthalene-2-sulfonyl chloride | This compound (with NH₃) | researchgate.netchemicalbook.comekb.egreddit.com |
| 3,4-Dihydronaphthalene | ClSO₃H | 3,4-Dihydronaphthalene-2-sulfonyl chloride | This compound (with NH₃) | pageplace.de |
Cyclization and Annulation Approaches for Ring System Formation
The 3,4-dihydronaphthalene core can be constructed through various cyclization and annulation reactions, with the sulfonamide moiety being introduced either before or after the ring formation.
Intramolecular Cyclization Reactions:
One approach involves the intramolecular cyclization of a suitably substituted precursor already containing the sulfonamide group. For example, radical cyclizations of cyclic ene sulfonamides have been shown to produce polycyclic imines, demonstrating the feasibility of forming ring systems containing a sulfonamide. nih.gov While not directly yielding the dihydronaphthalene system, this methodology highlights the potential for radical-mediated ring closures.
A rhodium(III)-catalyzed ring-opening addition reaction between azabenzonorbornadienes and cyclic N-sulfonyl ketimines has been reported to form 2-aryl dihydronaphthalene derivatives, showcasing a transition metal-catalyzed approach to the dihydronaphthalene core with a sulfonated nitrogen atom incorporated into the starting material. nih.gov
Diels-Alder Reactions:
The Diels-Alder reaction provides a powerful tool for the construction of cyclohexene rings, which are central to the dihydronaphthalene structure. strath.ac.uk An intramolecular dehydro-Diels-Alder (DDA) reaction of styrene-ynes can selectively afford aryldihydronaphthalene lactones, which could potentially be converted to the desired sulfonamide. nih.gov The choice of solvent has been shown to be crucial in determining the selectivity of these reactions. nih.gov
Transition Metal-Catalyzed Annulation:
Transition metal-catalyzed annulation reactions offer another avenue for the synthesis of the dihydronaphthalene ring system. For instance, a transition metal-free C-H sulfonylation and pyrazole annulation cascade has been developed for the synthesis of 4-sulfonyl pyrazoles, which demonstrates the potential for tandem C-H functionalization and ring-forming reactions involving sulfonyl-containing precursors. researchgate.net
| Reaction Type | Key Precursors | Catalyst/Conditions | Product Type | Reference(s) |
| Rhodium-catalyzed ring-opening addition | Azabenzonorbornadienes, Cyclic N-sulfonyl ketimines | Rh(III) catalyst | 2-Aryl dihydronaphthalene derivatives | nih.gov |
| Intramolecular dehydro-Diels-Alder | Styrene-ynes | Thermal or microwave | Aryldihydronaphthalene lactones | nih.govresearchgate.net |
| Radical Cyclization | Cyclic ene sulfonamides | Radical initiator (e.g., AIBN), Bu₃SnH | Polycyclic imines | nih.govresearchgate.net |
Functionalization and Derivatization of Pre-formed Dihydronaphthalene Scaffolds
This strategy involves the introduction of the sulfonamide group onto a pre-existing and functionalized dihydronaphthalene ring system. This approach allows for the late-stage introduction of the sulfonamide moiety, which can be advantageous in multi-step syntheses.
A common precursor for this approach is a dihydronaphthalene derivative bearing a functional group that can be converted into a sulfonic acid or sulfonyl chloride. For example, a Vilsmeier-Haack reaction on 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one yields 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde, demonstrating the functionalization at the 2-position. nih.gov This aldehyde could potentially be oxidized to a carboxylic acid and then subjected to a halosulfonylation reaction.
The synthesis of various substituted 3,4-dihydronaphthalene derivatives has been reported, which can serve as versatile starting materials for the introduction of the sulfonamide group. nih.govnih.gov For instance, 6-methoxy-1-tetralone (B92454) can be converted to a variety of functionalized dihydronaphthalene derivatives. nih.gov
Furthermore, N-hydroxy sulfonamides have been utilized as sulfenylating agents for the functionalization of aromatic compounds, which could be a method to introduce a sulfur-containing group onto the dihydronaphthalene ring that can be subsequently oxidized to the sulfonamide. rsc.orgsemanticscholar.org
Synthesis of Derivatized this compound Analogues
The synthesis of derivatized analogues of this compound is crucial for structure-activity relationship (SAR) studies and the development of compounds with tailored properties. This can be achieved by introducing substituents on the naphthalene ring or by modifying the sulfonamide moiety.
Rational Design and Introduction of Substituents on the Naphthalene Ring System
The introduction of substituents on the aromatic ring of the dihydronaphthalene scaffold can significantly influence the compound's properties. The synthesis of such analogues often starts from appropriately substituted precursors. For example, substituted tetralones can be used as starting materials to generate a variety of functionalized dihydronaphthalene derivatives. nih.govnih.gov
Electrophilic aromatic substitution reactions on the dihydronaphthalene ring can also be employed to introduce substituents, although regioselectivity can be a challenge. The directing effects of the existing substituents on the ring will govern the position of the incoming electrophile.
Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the aromatic ring. For instance, palladium-catalyzed reactions can be used to form carbon-carbon and carbon-heteroatom bonds. researchgate.net
Strategic Variations in the Sulfonamide Moiety and N-Substituents
Modification of the sulfonamide group, particularly through N-substitution, is a common strategy to modulate the biological and physicochemical properties of sulfonamide-containing compounds. This is typically achieved by reacting 3,4-dihydronaphthalene-2-sulfonyl chloride with a diverse range of primary and secondary amines.
N-Alkylation and N-Arylation:
A wide variety of N-alkyl and N-aryl sulfonamides can be synthesized from the corresponding sulfonyl chloride and amine. organic-chemistry.orgresearchgate.net Numerous methods for the N-arylation of sulfonamides have been developed, including copper-catalyzed and palladium-catalyzed cross-coupling reactions. researchgate.net These methods allow for the introduction of a broad range of aryl and heteroaryl groups at the nitrogen atom of the sulfonamide.
The synthesis of sulfonamide derivatives bearing a naphthalene moiety has been reported as potent tubulin polymerization inhibitors, highlighting the importance of both the naphthalene scaffold and the substituents on the sulfonamide nitrogen for biological activity. nih.gov
| Modification | Synthetic Method | Reagents | Product Type | Reference(s) |
| N-Alkylation | Reaction with alkyl halides or alcohols | Alkyl halide, base; or Alcohol, catalyst | N-Alkyl-3,4-dihydronaphthalene-2-sulfonamides | organic-chemistry.org |
| N-Arylation | Copper or Palladium-catalyzed cross-coupling | Arylboronic acid or Aryl halide, catalyst, base | N-Aryl-3,4-dihydronaphthalene-2-sulfonamides | researchgate.net |
| N-Hetarylation | Copper or Palladium-catalyzed cross-coupling | Hetarylboronic acid or Hetaryl halide, catalyst, base | N-Hetaryl-3,4-dihydronaphthalene-2-sulfonamides | researchgate.net |
Emerging Synthetic Techniques and Catalytic Processes
The synthesis of sulfonamides has evolved significantly, with modern techniques focusing on sustainability, efficiency, and the ability to perform late-stage functionalization on complex molecules.
Photoredox-Catalyzed Approaches
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. researchgate.net This methodology has been successfully applied to the synthesis and functionalization of sulfonamides, offering alternatives to traditional methods that often require harsh reagents. nih.gov
One prominent strategy involves the generation of sulfonyl radicals from sulfonamides, which can then participate in various coupling reactions. nih.gov For instance, a metal-free photocatalytic approach can convert sulfonamides into sulfonyl radical intermediates, which can then be combined with different alkene fragments to form new C-S bonds. nih.gov Mechanistic studies suggest that these reactions can proceed via energy-transfer catalysis (EnT). nih.gov
Recent advancements have also demonstrated the synthesis of sulfonamides from readily available starting materials like carboxylic acids and amines through photoredox catalysis. domainex.co.uk For example, a method for accessing heteroaryl sulfonamides involves a copper-catalyzed decarboxylative halosulfonylation, which proceeds via an aryl radical's engagement with sulfur dioxide (SO₂). domainex.co.uk Another approach uses photoredox catalysis for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are key precursors for sulfonamides. domainex.co.uk
Table 2: Overview of Photoredox-Catalyzed Reactions for Sulfonamide Synthesis
| Starting Materials | Key Transformation | Catalyst System (Example) | Ref. |
| N-Sulfonylimines + Alkenes | Sulfonyl radical addition to alkenes | Metal-free organic photocatalyst (e.g., 5CzBn) | nih.gov |
| (Hetero)aryl Carboxylic Acids + Amines | Decarboxylative halosulfonylation | Copper-based photocatalyst | domainex.co.uk |
| Alcohols / Alkyl Bromides | Deoxygenative / Debrominative sulfination | Iridium-based photocatalyst | domainex.co.uk |
| Silanes + Activated Alkenes | Hydrosilylation via silyl radical generation | Sulfonamide as a photoinduced hydrogen atom transfer (HAT) catalyst | chemrxiv.orgresearchgate.net |
These light-mediated methods are particularly valuable for their high functional group tolerance, allowing for the late-stage modification of complex molecules containing the sulfonamide moiety. nih.govdomainex.co.uk
Metal-Mediated and Electrochemical Methodologies
Metal-Mediated Synthesis: Transition metal catalysis plays a crucial role in modern organic synthesis. In the context of sulfonamides, metal-based methods are employed for their efficient formation and derivatization. Metal complexes of sulfonamides, involving metals like cobalt(II), copper(II), nickel(II), and zinc(II), have been synthesized and characterized, often exhibiting enhanced biological properties compared to the parent ligands. researchgate.netresearchgate.net The synthesis of these complexes typically involves reacting the sulfonamide ligand with a corresponding metal salt. nih.govresearchgate.netresearchgate.net From a synthetic standpoint, metal catalysts are instrumental in cross-coupling reactions to form the C-S or S-N bonds inherent to sulfonamides, often with high yields and selectivity. For example, cyanide-mediated reactions can generate nucleophilic sulfinate ions from vinyl sulfones, which can then be used to synthesize sulfonamides in the presence of an amine and an N-halosuccinimide. organic-chemistry.org
Electrochemical Methodologies: Electrosynthesis has emerged as a green and powerful alternative for constructing sulfonamides. nih.govcardiff.ac.uk This technique uses electricity to drive chemical reactions, often avoiding the need for chemical oxidants, catalysts, and harsh conditions. nih.govtue.nl A common electrochemical approach involves the oxidative coupling of amines with thiols or sodium sulfinates. cardiff.ac.uktue.nl
In a typical setup, reactions are carried out in an electrochemical cell (either divided or undivided) using electrodes like carbon or nickel. cardiff.ac.uk For instance, the direct anodic coupling of thiols and amines can produce a wide array of sulfonamides in short reaction times, particularly when using microflow reactors. tue.nl
A novel "convergent paired" electrochemical synthesis has been developed where precursors for the sulfonamide are generated simultaneously at both the cathode and anode. nih.gov In one such system, a nitro compound is reduced at the cathode to a hydroxylamine, which is then oxidized at the anode to a reactive nitroso compound (electrophile). Concurrently, a sulfonyl hydrazide is oxidized at the anode to a sulfinic acid (nucleophile). The subsequent reaction between these in-situ generated species yields the final sulfonamide product. nih.gov This method is highly efficient and aligns with the principles of green chemistry by using electrons as the primary reagent. nih.gov
Table 3: Comparison of Electrochemical Sulfonamide Synthesis Methods
| Method | Precursors | Key Features | Ref. |
| Oxidative Coupling | Thiols + Amines | Direct coupling, often in microflow reactors for rapid synthesis. | tue.nl |
| Oxidative Coupling | Amines + Sodium Sulfinates | Utilizes a mediator like NH₄I. | cardiff.ac.uk |
| Convergent Paired Synthesis | Nitroarenes + Arylsulfonyl Hydrazides | Catalyst-free; in-situ generation of both electrophile and nucleophile. | nih.gov |
| Michael-type Addition | Electro-generated dienophile + Arylsulfinic acids | Controlled potential electrolysis to form different product series. | rsc.org |
Analytical and Spectroscopic Characterization for Structural Elucidation
The definitive structural confirmation of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques. Each method provides unique information about the molecule's connectivity, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. In ¹H NMR, characteristic signals would include multiplets for the aromatic protons of the naphthalene ring, distinct signals for the aliphatic protons in the dihydronaphthalene portion, and a downfield signal for the N-H proton of the sulfonamide group. nih.gov The chemical shift of the N-H proton can be influenced by solvent and concentration. nih.gov In ¹³C NMR, distinct resonances would be observed for the aromatic, aliphatic, and quaternary carbons.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. For a sulfonamide, the most characteristic absorptions are the strong asymmetric and symmetric stretching vibrations of the S=O group, typically found in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. mdpi.com Additionally, a band corresponding to the N-H stretch of the sulfonamide group would be visible, typically around 3300 cm⁻¹. mdpi.com
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.gov This technique is the gold standard for absolute structural elucidation.
Melting Point (mp): The melting point is a fundamental physical property used to assess the purity of a solid compound. For this compound, a melting point of 142-143 °C has been reported.
Table 4: Summary of Analytical and Spectroscopic Data for Sulfonamide Characterization
| Technique | Information Provided | Characteristic Data for a Sulfonamide Scaffold |
| ¹H NMR | Proton environment and connectivity | Signals for aromatic, aliphatic, and N-H protons. N-H signal is often broad and downfield. nih.gov |
| ¹³C NMR | Carbon skeleton | Resonances for aromatic and aliphatic carbons. |
| FT-IR | Functional groups | Strong S=O stretches (~1350 cm⁻¹ and ~1170 cm⁻¹), N-H stretch (~3300 cm⁻¹). mdpi.com |
| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to the compound's mass; fragmentation patterns. |
| X-ray Crystallography | 3D molecular structure | Precise bond lengths and angles; confirmation of stereochemistry. nih.gov |
| Melting Point | Purity and identification | Sharp melting range for a pure compound (e.g., 142-143 °C for the title compound). |
Biological Activity and Pharmacological Investigation
Exploration of Enzyme Inhibition and Modulatory Activities
The unique combination of a dihydronaphthalene moiety and a sulfonamide group has prompted the investigation of these compounds against several key enzymes and signaling pathways implicated in a range of diseases, most notably cancer.
The dihydronaphthalene scaffold has been identified as a promising framework for the development of small-molecule inhibitors of tubulin polymerization. nih.gov These agents interfere with the dynamics of microtubules, which are essential for cell division, making them attractive targets for anticancer therapies. nih.gov
Inspired by the natural product combretastatin (B1194345) A-4 (CA-4), a potent inhibitor of tubulin polymerization, researchers have explored dihydronaphthalene analogues. nih.gov Certain dihydronaphthalene derivatives have demonstrated significant potency in inhibiting tubulin polymerization, with some exhibiting low nanomolar cytotoxicity against human cancer cell lines. nih.gov For instance, a dihydronaphthalene analogue with a pendant trimethoxy aryl ring, KGP03, and a related aroyl derivative, KGP413, were found to be potent inhibitors of tubulin polymerization. nih.gov
| Compound | IC50 for Tubulin Polymerization (µM) | Reference |
| KGP03 | 1.0 | nih.gov |
| KGP413 | 1.2 | nih.gov |
| CA-4 (reference) | 1.2 | nih.gov |
These findings underscore the potential of the dihydronaphthalene scaffold in designing effective antimitotic agents that target the colchicine (B1669291) binding site on β-tubulin. nih.gov
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov The sulfonamide moiety can bind to the zinc ion in the active site of carbonic anhydrase enzymes, leading to their inhibition. researchgate.net Several isoforms of human carbonic anhydrase (hCA) are involved in physiological and pathological processes, including tumorigenesis (e.g., hCA IX and XII). nih.gov
While specific studies on 3,4-dihydronaphthalene-2-sulfonamide are not extensively detailed in the provided results, the presence of the sulfonamide group suggests a high likelihood of carbonic anhydrase inhibitory activity. Research on various sulfonamide derivatives has shown that the nature of the scaffold to which the sulfonamide is attached can influence the potency and isoform selectivity of inhibition. nih.gov For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed isoform-selective inhibition against hCA I, II, IX, and XII. nih.gov Therefore, it is plausible that this compound derivatives could act as inhibitors of one or more carbonic anhydrase isoforms.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when persistently activated, is strongly correlated with cancer development. nih.gov This makes the inhibition of the STAT3 signaling pathway a novel therapeutic strategy for various human cancers. nih.gov
Research into STAT3 inhibitors has led to the design of small-molecule benzenesulfonamide (B165840) derivatives that can selectively suppress STAT3 activation. nih.gov One such study reported a potent compound that inhibited both overexpressed and IL-6 induced STAT3 phosphorylation with high selectivity over other STAT isoforms like STAT1 and STAT5. nih.gov This selective inhibitor also demonstrated the ability to reduce STAT3 DNA binding activity, suppress colony formation, and induce apoptosis in cancer cells. nih.gov Given that the sulfonamide moiety is a key feature of these inhibitors, it is conceivable that this compound derivatives could also exhibit STAT3 inhibitory activity, although specific investigations are needed to confirm this.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a primary target for anti-angiogenic cancer therapies. nih.govnih.gov
The sulfonamide functional group is a key component in many modern drugs and has been incorporated into compounds designed to inhibit VEGFR-2. nih.gov Multifunctional drugs that target multiple pathways, including VEGFR-2, are seen as a promising strategy to enhance efficacy and minimize side effects. nih.gov A review of novel compounds with potential VEGFR-2 inhibition highlighted several sulfonamide derivatives, with some also exhibiting carbonic anhydrase inhibitory activity. nih.gov While direct experimental data for this compound as a VEGFR-2 inhibitor is not specified, the established role of the sulfonamide moiety in VEGFR-2 inhibition suggests that this class of compounds warrants investigation for this activity. nih.govnih.gov
Fatty Acid Binding Protein 4 (FABP4) is a cytoplasmic protein involved in the transport of fatty acids and has been implicated in metabolic diseases such as insulin (B600854) resistance and atherosclerosis. researchgate.net As such, inhibitors of FABP4 are being explored as potential therapeutic agents.
Notably, naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of FABP4. researchgate.net A research group reported on a series of these inhibitors that showed promise in improving glucose and lipid metabolism. researchgate.net Further structural optimization of these naphthalene-based sulfonamides led to the development of dual inhibitors of FABP4 and the closely related FABP5, which also demonstrated anti-inflammatory effects. researchgate.net The structural similarity between naphthalene-1-sulfonamide and this compound suggests that the latter could also be a promising candidate for FABP4 inhibition.
The proteasome is a large protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy. nih.gov The inhibition of its chymotrypsin-like (CT-L) activity can induce apoptosis in cancer cells. nih.gov
Research into novel proteasome inhibitors led to the discovery of a hydronaphthoquinone pharmacophore with a thiophene (B33073) sulfonamide at position 4. nih.gov Structure-activity relationship studies on derivatives of this hit compound revealed that hydrophobic sulfonamide moieties contributed to potent inhibition of the proteasome's CT-L activity, with some analogues showing IC50 values in the nanomolar range. nih.gov These compounds were found to be irreversible inhibitors of the proteasome. nih.gov Although the core structure is a hydronaphthoquinone, the presence of a sulfonamide attached to a naphthalene-related scaffold suggests that this compound derivatives could also be explored for their potential as proteasome inhibitors.
Bacterial Efflux Pump Inhibition (e.g., NorA efflux pump)
A significant mechanism of bacterial resistance to antibiotics is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the cell. nih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied example, contributing to resistance against compounds like fluoroquinolones. nih.govimperial.tech Inhibition of this pump can restore the efficacy of existing antibiotics. imperial.tech
Research into dihydronaphthalene-based scaffolds has shown their potential as NorA efflux pump inhibitors (EPIs). nih.gov In one study, a library of imidazole (B134444) derivatives built on a dihydronaphthyl scaffold was synthesized and evaluated for their ability to inhibit efflux pumps in various bacterial strains. nih.gov Several of these compounds demonstrated significant synergistic effects when combined with antibiotics like ciprofloxacin, erythromycin, and tetracycline (B611298) against NorA-overexpressing strains of S. aureus. nih.gov For instance, compound DZ-3 modulated the Minimum Inhibitory Concentration (MIC) of these antibiotics by as much as 128-fold. nih.gov Molecular docking studies suggest that these dihydronaphthalene scaffolds can bind effectively within the active site of the NorA protein, indicating their potential as a valuable core for developing new EPIs. nih.gov Other studies on related sulfonamides, such as 1,8-naphthyridines sulfonamides, have also confirmed their ability to inhibit the NorA efflux pump, thereby reducing bacterial resistance. researchgate.netresearchgate.net
Other Enzyme Targets (e.g., Urease, Cyclooxygenase-2, Acetylcholinesterase, Dihydrofolate Reductase)
The sulfonamide functional group is a key pharmacophore that interacts with a variety of enzymes, and derivatives of 3,4-dihydronaphthalene have been investigated for their inhibitory activity against several important enzyme targets.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. nih.gov Sulfonamide derivatives have been widely studied as urease inhibitors. nih.govresearchgate.net The sulfonamide core is recognized as a key skeleton for designing potent urease inhibitors, with various derivatives showing significant activity in in-vitro assays. researchgate.net
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. wikipedia.org Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. wikipedia.org The sulfonamide group is a critical structural feature for potent and selective COX-2 inhibition. wikipedia.orgnih.gov Studies on dihydropyrrolo[3,2,1-hi]indoles with a sulfonamide group have shown that these compounds retain high COX-2 inhibition potency and selectivity. nih.gov Analogues of the selective COX-2 inhibitor valdecoxib, which contains a sulfonamide group, have also been synthesized and evaluated. researchgate.netnih.gov
Acetylcholinesterase (AChE): AChE inhibitors are used in the management of Alzheimer's disease. mdpi.comnih.gov Research into isochroman-4-one (B1313559) derivatives, which are structurally related to the dihydronaphthalene core, has yielded compounds with potent AChE inhibitory activity. mdpi.comnih.gov Some of these novel inhibitors have been shown to bind to both the catalytic and peripheral anionic sites of the enzyme. mdpi.comnih.gov
Dihydrofolate Reductase (DHFR): The enzyme DHFR is essential for the synthesis of nucleic acids and amino acids, making it a target for both antibacterial and anticancer drugs. nih.govrsc.org Sulfonamides, often in combination with drugs like trimethoprim, inhibit the folate biosynthesis pathway. nih.govnih.gov Novel N-sulfonamide 2-pyridone derivatives have been designed as dual inhibitors of both dihydropteroate (B1496061) synthase (DHPS) and DHFR, showing significant antimicrobial activities. nih.govnih.gov
Assessment of Antiproliferative Activity in In Vitro Cellular Models
The potential of this compound and its derivatives as anticancer agents has been assessed through their activity against various cancer cell lines in laboratory settings.
Derivatives of the dihydronaphthalene scaffold have demonstrated cytotoxic effects against a range of human cancer cell lines. In one study, dihydronaphthalene analogues inspired by the natural tubulin polymerization inhibitor combretastatin A-4 were synthesized. nih.gov These compounds, such as KGP03 and KGP413, displayed potent cytotoxicity in the low nanomolar range against human cancer cell lines. nih.gov
Similarly, a series of new dihydronaphthalene derivatives were synthesized and evaluated for their activity against the MCF-7 human breast cancer cell line. nih.gov Sulfonamide derivatives have also been widely investigated for their antiproliferative effects. Novel sulfanilamide-1,2,3-triazole hybrids exhibited moderate to good activity against human gastric (MGC-803), breast (MCF-7), and prostate (PC-3) cancer cell lines. nih.gov Furthermore, sulfonamide derivatives of metformin (B114582) have shown improved antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells compared to metformin alone. nih.govmdpi.comresearchgate.net
Research has delved into the molecular mechanisms by which these compounds exert their antiproliferative effects, with cell cycle arrest and apoptosis induction being common findings.
Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. nih.gov Certain sulfonamide derivatives have been shown to induce cell cycle arrest. For example, sulfonamide metformin derivatives can arrest the cell cycle in the G0/G1 and G2/M phases in breast cancer cells. nih.gov Another study on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative in acute leukemia cells found that it caused cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells. nih.gov
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. oaepublish.com The induction of apoptosis is a key strategy for many anticancer drugs. mdpi.com Studies have demonstrated that sulfonamide derivatives can trigger apoptosis in cancer cells. Halogenated sulfonamide derivatives of metformin were found to induce early and late apoptosis in MCF-7 breast cancer cells. mdpi.com Similarly, other sulfonamide-based compounds promote mitochondrial dysfunction, leading to the activation of the mitochondrial-associated apoptosis pathway. nih.govresearchgate.net The investigation of a 2,4-dinitrobenzenesulfonamide derivative confirmed it induced morphological changes characteristic of apoptosis in leukemia cell lines. nih.gov
Antimicrobial Efficacy
The sulfonamide class of drugs was among the first effective chemotherapeutic agents used systemically for bacterial infections. ekb.egijpsr.com Their primary mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. ijpsr.comworldleadershipacademy.live
Sulfonamides generally exhibit a broad spectrum of activity, proving effective against both Gram-positive and Gram-negative bacteria. worldleadershipacademy.livenih.gov
Gram-Positive Bacteria: Sulfonamides have shown pronounced antimicrobial activity against Gram-positive species such as Staphylococcus aureus and Enterococcus faecalis. nih.govnih.gov The coupling of sulfonamides with other structures, like thienopyrimidines, has yielded hybrids with activity against S. aureus. mdpi.com
Gram-Negative Bacteria: The activity of sulfonamides extends to various Gram-negative bacteria, including Escherichia coli, Klebsiella species, and Salmonella species. nih.govyoutube.com However, resistance can be an issue, with some species like Pseudomonas aeruginosa often showing no susceptibility. nih.gov Studies on ruthenium(III) complexes with sulfonamides have indicated that complexation can enhance antibacterial activity against Gram-negative bacteria compared to the free sulfonamide drugs. nih.gov Similarly, thienopyrimidine-sulfonamide hybrids have demonstrated activity against E. coli. mdpi.com
Antifungal Activity
No specific studies detailing the antifungal activity of this compound were identified. Research into related structures, such as sulfonamide-derived chromones and other sulfonamide derivatives, has shown varied antifungal effects against different fungal strains. nih.govresearchgate.net For instance, broader classes of sulfonamides are known to act as metabolic inhibitors in microorganisms. nih.govnih.gov However, these findings are not specific to this compound.
Examination of Other Biologically Relevant Activities
Anti-inflammatory Properties
Specific investigations into the anti-inflammatory properties of this compound are not documented in the available literature. Studies on related compounds, such as derivatives of 3,4-dihydronaphthalene-1(2H)-one, have shown potential in modulating inflammatory responses. nih.gov Furthermore, the broader sulfonamide class includes drugs with known anti-inflammatory effects, which may act through various pathways, including the modulation of immune responses and inhibition of inflammatory mediators. nih.govherts.ac.uk
Antioxidant Potential
Direct evaluation of the antioxidant potential of this compound has not been reported. The antioxidant effects of various organosulfur compounds and sulfonamide derivatives have been a subject of research, with some compounds showing the ability to scavenge free radicals and modulate oxidative stress pathways. mdpi.comresearchgate.net Similarly, derivatives of 3,4,5-trihydroxyphenylacetic acid have been synthesized and evaluated for their antioxidant activities. nih.gov However, this information cannot be directly attributed to this compound.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Elucidation of Key Pharmacophoric Features within the 3,4-Dihydronaphthalene-2-sulfonamide Scaffold for Biological Activity
The biological activity of the this compound scaffold is dictated by a combination of essential structural components that form its pharmacophore. The core structure consists of the dihydronaphthalene ring system, which serves as a rigid scaffold, connected to a terminal aromatic or heterocyclic group via a sulfonamide linker. nih.gov The sulfonamide moiety (-SO₂NH-) is a crucial feature, acting as a versatile functional group that can form key hydrogen bonds with biological targets. researchgate.netresearchgate.net Its structural similarity to para-aminobenzoic acid (PABA) allows some derivatives to function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is fundamental for bacterial folic acid synthesis. mdpi.com
The Naphthalene (B1677914) Moiety: The dihydronaphthalene or a related naphthoquinone core often interacts with hydrophobic regions within the target's binding site. nih.govmdpi.com Molecular dynamics simulations have shown that the 1,4-naphthoquinone (B94277) core can interact with hydrophobic residues like valine, isoleucine, methionine, and phenylalanine in the target protein. mdpi.com
The Sulfonamide Linker: This group is not merely a spacer. The nitrogen and oxygen atoms are critical for forming hydrogen bonds. nih.gov For some antibacterial sulfonamides, the acidity of the sulfonamide proton is a key determinant of activity. ijpsonline.com The presence of an intramolecular hydrogen bond within the sulfonamide derivative can also influence its physicochemical properties and, consequently, its interaction with biomolecules. nih.gov
The Terminal Group: The nature of the substituent attached to the sulfonamide nitrogen (often an aryl or heteroaryl ring) is a primary determinant of potency and selectivity. nih.govopenaccesspub.org This terminal group often engages in crucial π-π stacking or further hydrogen bonding interactions within the active site of the target enzyme or receptor. mdpi.comnih.gov
Systematic Analysis of Substituent Effects on Biological Potency and Selectivity
The potency and selectivity of compounds based on the this compound scaffold can be fine-tuned through systematic structural modifications. The nature and position of various substituents on the dihydronaphthalene ring, the sulfonamide linker, and the terminal group all play significant roles.
The sulfonamide linker and its terminal substituent are arguably the most critical areas for modification to modulate biological activity. nih.gov
Terminal Group Alterations: The substitution pattern on the terminal aromatic ring has a profound effect on potency. The introduction of electron-donating groups, such as methoxy (B1213986) and methyl, into a terminal phenyl ring can significantly increase antiproliferative activity compared to an unsubstituted phenyl ring. nih.gov Furthermore, the position of the substituent matters; studies on related sulfonamides showed that a substituent at the 4-position of the terminal phenyl ring is more beneficial for antiproliferative activity than one at the 3-position. nih.gov
Replacing the terminal phenyl ring with larger aromatic systems, such as naphthalen-1-yl or naphthalen-2-yl, can lead to a significant increase in biological activity. nih.gov In one study of antiproliferative agents, the naphthalen-1-yl derivative was found to be the most potent compound in the series, suggesting this group is optimal for fitting into the target's binding pocket. nih.gov
| Compound ID | Terminal Aryl Group | IC₅₀ (µM) nih.gov |
|---|---|---|
| 5a | 4-Methoxyphenyl | 4.5 |
| 5b | Phenyl | > 30.0 |
| 5c | Naphthalen-1-yl | 2.1 |
| 5d | Naphthalen-2-yl | 3.7 |
| 5e | 4-Methylphenyl | 6.2 |
Sulfonamide Linker Modifications: While the core -SO₂NH- linker is often conserved, its immediate chemical environment can be altered. For example, studies on other sulfonamide series have shown that the presence of an additional amide group (NH-CO) near the sulfonyl group can enhance biological activity compared to analogues without it. researchgate.net In some cases, replacing a methyl sulfone group with a sulfonamide moiety results in compounds with superior pharmacological properties. researchgate.net
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 3,4-Dihydronaphthalene-2-sulfonamide .
DFT calculations can provide a detailed picture of the molecule's electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, quantify the molecule's reactive nature. researchgate.netmdpi.com The molecular electrostatic potential (MEP) map is another crucial output, which visually represents the charge distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack. For instance, research on analogous sulfonamide structures often reveals that the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide moiety are regions of high electron density, making them potential sites for interaction with biological targets. researchgate.net
Table 1: Calculated Electronic Properties of Sulfonamide Derivatives (Illustrative Example)
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
Note: This table is illustrative and based on typical values for related sulfonamide compounds. Specific values for this compound would require dedicated DFT calculations.
Mechanistic Pathway Elucidation through Computational Transition State Analysis
Understanding the reaction mechanisms involving This compound is crucial for optimizing its synthesis and predicting its metabolic fate. Computational transition state analysis is a key technique for this purpose.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is vital for predicting reaction rates.
For example, in the synthesis of sulfonamides, which typically involves the reaction of a sulfonyl chloride with an amine, transition state analysis can elucidate the step-by-step process of bond formation and breaking. researchgate.net This level of detail helps in understanding how substituents on the dihydronaphthalene ring might influence the reaction's efficiency and outcome.
In Silico Prediction of Biological Pathways and Formulation of Mechanistic Hypotheses
In silico methods are increasingly used to predict how a compound like This compound might interact with biological systems and to formulate hypotheses about its mechanism of action.
Molecular docking is a primary tool in this area. It predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. For sulfonamides, a common target is dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. By docking This compound into the active site of DHPS, researchers can estimate its binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies have been performed on a wide array of sulfonamide derivatives to rationalize their antibacterial activity.
Furthermore, based on structural similarity to known bioactive molecules, computational models can predict potential targets and biological pathways. For instance, the tetralin (partially saturated dihydronaphthalene) scaffold is present in compounds designed to inhibit various enzymes. Studies on tetralin-sulfonamide derivatives have explored their potential as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism, suggesting a possible role in anti-diabetic therapy. These in silico predictions provide a strong foundation for subsequent experimental validation.
Future Directions and Research Perspectives for 3,4 Dihydronaphthalene 2 Sulfonamide
Paving the Way for Precision: Crafting Next-Generation Analogues with Pinpoint Specificity
A primary objective in the evolution of 3,4-Dihydronaphthalene-2-sulfonamide-based therapeutics will be the rational design of next-generation analogues exhibiting enhanced specificity for their biological targets. The broad bioactivity often associated with sulfonamides necessitates a focused approach to minimize off-target effects and improve safety profiles.
Future research should systematically explore the structure-activity relationships (SAR) of the this compound scaffold. This involves the synthesis of a diverse library of analogues with modifications at key positions on both the dihydronaphthalene ring system and the sulfonamide moiety. For instance, substitutions on the aromatic portion of the dihydronaphthalene core or the nitrogen of the sulfonamide group could profoundly influence target binding and selectivity. Insights from SAR studies on other sulfonamide-containing compounds, such as tubulin polymerization inhibitors, could provide a valuable starting point for this exploration nih.gov.
| Modification Strategy | Rationale | Potential Impact |
| Substitution on the aromatic ring | Modulate electronic properties and steric interactions | Enhance binding affinity and selectivity for the target protein |
| Alteration of the sulfonamide linker | Optimize geometry and hydrogen bonding capacity | Improve target engagement and pharmacokinetic properties |
| Introduction of chiral centers | Explore stereospecific interactions with the target | Increase potency and reduce off-target binding |
Beyond the Horizon: Uncovering Novel Biological Targets and Untapped Therapeutic Avenues
The structural motifs present in this compound suggest a wide range of potential biological activities that warrant investigation. While initial research might focus on established targets for sulfonamides and dihydronaphthalenes, such as carbonic anhydrases or tubulin nih.govnih.gov, a comprehensive screening approach could reveal entirely new therapeutic applications.
High-throughput screening of this compound and its analogues against a broad panel of biological targets, including enzymes, receptors, and ion channels, could identify unexpected activities. Phenotypic screening in various disease models, such as cancer cell lines or microbial cultures, can also uncover novel therapeutic potential without a preconceived target. Given the diverse activities of sulfonamides, which range from antibacterial to anticancer and anti-inflammatory, this exploration holds significant promise for identifying breakthrough therapies.
The Digital Architect: Integrating Computational Modeling and AI in Scaffold Optimization
To accelerate the drug discovery process and rationalize the design of more effective this compound analogues, the integration of advanced computational modeling and artificial intelligence (AI) is paramount. These in silico approaches can predict the binding affinity and selectivity of virtual compounds, thereby prioritizing synthetic efforts and reducing the reliance on costly and time-consuming experimental screening.
Molecular docking studies can be employed to simulate the interaction of this compound derivatives with the three-dimensional structures of potential biological targets. This can provide valuable insights into the key molecular interactions driving binding and inform the design of analogues with improved affinity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the analogues with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. Machine learning algorithms can be trained on existing data to identify complex patterns and guide the design of compounds with desired properties.
| Computational Tool | Application in Scaffold Optimization | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities to target proteins | Identification of key interactions for rational drug design |
| QSAR Modeling | Correlating chemical structure with biological activity | Prediction of potency for virtual compounds |
| Machine Learning | Identifying complex structure-activity relationships | Design of novel analogues with optimized properties |
The Power of Synergy: Multi-Target Drug Design and Combination Therapies
The inherent complexity of many diseases, such as cancer, often necessitates therapeutic strategies that modulate multiple biological pathways simultaneously. The this compound scaffold is well-suited for the development of multi-target agents, which can offer improved efficacy and a reduced likelihood of drug resistance.
Rational design strategies can be employed to incorporate pharmacophoric features into the this compound backbone that allow for the simultaneous inhibition of multiple, disease-relevant targets. This approach has been successfully applied to other sulfonamide-containing compounds nih.govmdpi.comnih.gov.
Furthermore, investigating the synergistic potential of this compound analogues in combination with existing therapeutic agents is a crucial research avenue. Combination therapies can often achieve a greater therapeutic effect at lower doses, thereby minimizing toxicity. For example, a this compound derivative that inhibits a key cancer cell survival pathway could be combined with a standard-of-care chemotherapy agent to enhance its efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dihydronaphthalene-2-sulfonamide, and how can purity be optimized?
- Methodology : Use sulfonation of dihydronaphthalene derivatives with chlorosulfonic acid, followed by amidation with ammonia or amines. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via HPLC with a C18 column and UV detection at 254 nm .
- Key Data : Melting point (mp) analysis (compare to literature values) and elemental analysis (C, H, N, S) are critical for validation.
Q. How should researchers address solubility challenges during experimental assays involving this compound?
- Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as sulfonamides often exhibit limited aqueous solubility. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cytotoxicity. Use sonication or gentle heating (40–50°C) to enhance dissolution .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH₂ (δ ~4.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks.
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity data for sulfonamide derivatives?
- Methodology :
- Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular activity) to identify context-dependent effects.
- Batch Analysis : Verify compound purity across studies; impurities like residual solvents or by-products (e.g., sulfonic acids) may skew results .
- Computational Modeling : Use DFT calculations to assess electronic effects of substituents on sulfonamide reactivity .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in sulfonamide analogs?
- Methodology :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) at the 3,4-positions of the naphthalene ring.
- High-Throughput Screening (HTS) : Use 96-well plates to test analogs against target enzymes (e.g., carbonic anhydrase) with fluorogenic substrates.
- Data Normalization : Express activity as % inhibition relative to controls to account for interplate variability .
Q. How can reaction conditions be optimized to minimize by-product formation during sulfonamide synthesis?
- Methodology :
- Temperature Control : Maintain sulfonation steps at 0–5°C to prevent over-sulfonation.
- Stoichiometry : Use a 1.2:1 molar ratio of chlorosulfonic acid to dihydronaphthalene to limit di-sulfonated by-products.
- Workup Protocols : Quench reactions with ice-cold water and extract sulfonamide intermediates promptly to avoid hydrolysis .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be addressed?
- Methodology :
- Interlaboratory Validation : Collaborate with independent labs to replicate synthesis and characterization.
- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular structure and rule out polymorphic variations .
Q. What strategies mitigate biases in biological activity studies of sulfonamides?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
